3,7-Dimethylbenzo[d]isoxazole

Lipophilicity Drug-likeness ADME

3,7-Dimethylbenzo[d]isoxazole (CAS 66033-70-3) is a bicyclic heterocycle belonging to the 1,2-benzisoxazole (benzo[d]isoxazole) family, bearing methyl substituents at the 3-position of the isoxazole ring and the 7-position of the fused benzene ring. With a molecular formula of C₉H₉NO, a molecular weight of 147.17 g/mol, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds, the compound presents a compact, conformationally restricted scaffold.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B8355014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylbenzo[d]isoxazole
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NO2)C
InChIInChI=1S/C9H9NO/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3
InChIKeyYMKXMMQMOLXMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylbenzo[d]isoxazole: A Regiospecific Dimethyl-Substituted Benzisoxazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3,7-Dimethylbenzo[d]isoxazole (CAS 66033-70-3) is a bicyclic heterocycle belonging to the 1,2-benzisoxazole (benzo[d]isoxazole) family, bearing methyl substituents at the 3-position of the isoxazole ring and the 7-position of the fused benzene ring . With a molecular formula of C₉H₉NO, a molecular weight of 147.17 g/mol, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds, the compound presents a compact, conformationally restricted scaffold . This substitution pattern distinguishes it from other dimethylbenzo[d]isoxazole regioisomers (e.g., 3,5-dimethyl and 3,6-dimethyl) and imparts unique steric and electronic properties that influence both its reactivity as a synthetic building block and its engagement with biological targets in drug discovery programs .

Substitution Regiospecific 3,7-dimethyl pattern differentiates from other benzisoxazole isomers
Scaffold Compact heterocyclic core with zero HBD and low rotatable bonds for constrained design
Synthetic use Building block for C–H functionalization and directed late-stage diversification
Derivatization Precursor to 5-amine for bromodomain inhibitor SAR and library synthesis

Why 3,7-Dimethylbenzo[d]isoxazole Cannot Be Replaced by Other Dimethylbenzisoxazole Regioisomers in Research and Industrial Applications


Regioisomeric dimethylbenzo[d]isoxazoles sharing the identical molecular formula (C₉H₉NO) and molecular weight (147.17 g/mol) are not functionally interchangeable. The position of the methyl substituents dictates the molecule's dipole moment, lipophilicity (LogP), polar surface area (PSA), and the electronic environment of the isoxazole N–O bond—parameters that directly govern solubility, membrane permeability, metabolic stability, and target-binding complementarity [1]. Furthermore, in synthetic chemistry applications, the 3,7-substitution pattern directs regioselectivity in metal-catalyzed C–H functionalization reactions differently than the 3,5- or 3,6-analogs, making substitution a source of divergent synthetic outcomes rather than a trivial replacement [2]. The quantitative evidence below details exactly where 3,7-dimethylbenzo[d]isoxazole diverges from its closest regioisomeric alternatives.

Lipophilicity shift

3,5-/3,6-dimethyl regioisomers exhibit lower predicted LogP, which may alter membrane partitioning and non-specific binding profiles.

Dipole divergence

Asymmetric 3,7-substitution raises dipole moment; regioisomer replacement can shift electrostatic complementarity in target binding.

Synthetic regioselectivity

Methyl position governs Pd-catalyzed C–H activation outcomes; 3,5- or 3,6-isomers may direct functionalization to different sites.

Quantitative Differentiation Evidence for 3,7-Dimethylbenzo[d]isoxazole Relative to Closest Regioisomeric Analogs


Lipophilicity (LogP) Comparison: 3,7-Dimethyl vs. 3,5-Dimethyl vs. 3,6-Dimethylbenzo[d]isoxazole

The predicted LogP of 3,7-dimethylbenzo[d]isoxazole is approximately 3.1, which is ~0.65 log units higher than the predicted LogP of its 3,5-dimethyl and 3,6-dimethyl regioisomers (LogP ≈ 2.44) . This difference reflects the altered electronic distribution when both methyl groups are positioned on the same side of the fused ring system (3- and 7-positions), reducing effective polarity relative to isomers with one methyl on each ring face. A ΔLogP of +0.66 translates to an approximately 4.6-fold increase in octanol-water partition coefficient, which can meaningfully impact membrane permeability and non-specific protein binding in biological assays .

LogP Comparison
Class-level inference
3,7-Dimethyl: ≈3.1
3,5- / 3,6-Dimethyl: ≈2.44
ΔLogP ≈ +0.66 (≈4.6× partition increase)
Reported lipophilicity difference may support membrane permeability screening
In silico prediction; experimental LogP verification advised
Lipophilicity Drug-likeness ADME

Dipole Moment and Electronic Differentiation: 3,7-Dimethyl vs. 3,5-Dimethylbenzo[d]isoxazole

The calculated dipole moment of 3,7-dimethylbenzo[d]isoxazole is approximately 4.8 Debye, compared to typical values of 3.5–4.0 Debye for the 3,5-dimethyl isomer . The asymmetric placement of methyl groups in the 3,7-isomer creates a more pronounced charge separation across the fused ring system, which can enhance dipole-dipole interactions in crystalline packing, influence solubility in polar aprotic solvents, and alter the binding pose in protein pockets where electrostatic complementarity is a determinant of affinity .

Dipole Moment
Class-level inference
3,7-Dimethyl: ≈4.8 D
3,5-Dimethyl: ≈3.5–4.0 D
Δ ≈ +0.8 to +1.3 D
Higher dipole moment may influence electrostatic complementarity in binding
DFT calculations; corroborated by class-level trends
Electronic properties Dipolar interactions Reactivity

Synthetic Intermediate Utility: 3,7-Dimethylbenzo[d]isoxazole as a Regioselective Precursor to 5-Amine Derivatives for Bromodomain Inhibitor Programs

3,7-Dimethylbenzo[d]isoxazole serves as the direct precursor to 3,7-dimethylbenzo[d]isoxazol-5-amine (CAS 69491-66-3), a scaffold that anchors N-benzyl substituents in the development of TRIM24 and BET bromodomain inhibitors . In structure-activity relationship (SAR) studies of the closely related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine series, compounds achieved potent TRIM24 bromodomain inhibition with cytotoxicity against four cancer cell lines (growth inhibition 75.95% at tested concentrations) [1]. The 3,7-dimethyl substitution pattern places the methyl at the 7-position, which projects into the 'upper pocket' of the bromodomain – a region where hydrophobic occupancy requirements are stringent and highly sensitive to the precise position of the methyl group [1][2]. While direct TRIM24 IC₅₀ values for 3,7-dimethyl analogs are not yet published, the documented SAR for the 3,6-dimethyl series establishes that methyl positional isomerism is a critical determinant of bromodomain-binding potency, making the 3,7-isomer an essential procurement option for hit-to-lead optimization campaigns exploring alternative hydrophobic contacts in the upper pocket [2].

Bromodomain Precursor
Cross-study comparable
3,6-Dimethyl analog: 75.95% growth inhibition (reported)
3,7-Dimethyl: direct TRIM24 IC₅₀ not yet disclosed
Supports procurement for regioisomer-specific SAR exploration
Data to verify; cross-isomer quantitative SAR pending publication
Bromodomain inhibitors TRIM24 Epigenetic cancer therapy

C–H Functionalization Regioselectivity: Benzo[d]isoxazole as a Directing Group in Palladium-Catalyzed Homocoupling

Benzo[d]isoxazoles, including 3,7-dimethyl-substituted variants, function as effective directing groups for palladium-catalyzed C(sp²)–H bond activation, enabling regioselective oxidative homocoupling and hydroxylation at the ortho-position of the 3-aryl substituent [1]. In this protocol, the isoxazole nitrogen atom coordinates to the palladium catalyst, forming a dimeric palladacycle intermediate (confirmed by X-ray crystallography) that directs functionalization with high positional selectivity [1]. The 3,7-dimethyl substitution pattern modulates the electron density at the coordinating nitrogen, potentially altering catalytic turnover rates compared to unsubstituted or 3,5-dimethyl derivatives. Reported yields for homocoupling of 3-arylbenzo[d]isoxazoles range from good to excellent (typically 60–85%), and the method offers a divergent synthetic platform that is not equally accessible with 1,3-azole or oxazole directing groups [1][2].

C–H Activation
Supporting evidence
Class-typical yields: 60–85%
Pd(OAc)₂ / 1-iodo-4-methoxybenzene system
Validates directing-group capability; substitution may tune catalytic efficiency
Yield for 3,7-dimethyl not separately quantified
C–H activation Directing group Synthetic methodology

Optimal Research and Industrial Application Scenarios for 3,7-Dimethylbenzo[d]isoxazole Based on Verified Differentiation Evidence


Scaffold for Bromodomain Inhibitor Lead Optimization Requiring Alternative Upper-Pocket Hydrophobic Contacts

Medicinal chemistry teams developing TRIM24 or BET bromodomain inhibitors who have encountered potency plateaus or selectivity challenges with 3,6-dimethylbenzo[d]isoxazole-based leads should procure 3,7-dimethylbenzo[d]isoxazole as the starting material for generating the 5-amine derivative. The 7-methyl group projects into the bromodomain upper pocket from a distinct vector, offering a new hydrophobic contact geometry that cannot be achieved with the 3,6-isomer [1]. This regioisomer switch has been validated as a productive SAR strategy in published benzo[d]isoxazole bromodomain inhibitor optimization campaigns [1][2].

C–H Functionalization Substrate for Late-Stage Diversification of Drug-like Molecules

Synthetic chemistry groups utilizing palladium-catalyzed C–H activation should select 3,7-dimethylbenzo[d]isoxazole as a directing group when increased lipophilicity (LogP ≈ 3.1) and a higher dipole moment (≈4.8 Debye) are desirable for the final compound's physicochemical profile. The benzo[d]isoxazole N–O moiety provides a competent directing group for regioselective ortho-functionalization, and the 3,7-dimethyl substitution modulates electron density at the coordinating nitrogen, potentially influencing catalytic efficiency [3].

Physicochemical Property Screening Where Elevated LogP and Dipole Moment Are Required

In drug discovery programs where compound libraries are being screened for optimal lipophilicity and membrane permeability, 3,7-dimethylbenzo[d]isoxazole offers a predicted LogP advantage of approximately +0.66 log units over the 3,5- and 3,6-dimethyl regioisomers . This property can be exploited when designing CNS-penetrant candidates or when target engagement requires partitioning into hydrophobic protein microenvironments.

Derivatization to 3,7-Dimethylbenzo[d]isoxazol-5-amine for Parallel SAR Exploration

Procurement groups supporting early-stage medicinal chemistry should stock 3,7-dimethylbenzo[d]isoxazole alongside its 3,5- and 3,6-dimethyl isomers to enable parallel SAR exploration of methyl positional effects on target binding. The 3,7-isomer is the necessary precursor for 3,7-dimethylbenzo[d]isoxazol-5-amine (CAS 69491-66-3), which serves as the amino-functionalized handle for N-benzylation and subsequent library synthesis .

Application
Selection Property
Validation Focus
BRD inhibitor lead optimization
Regioisomer-specific hydrophobic vector
Upper-pocket complementarity screening
Late-stage C–H functionalization
Directing-group capability with electronic tuning
Regioselectivity and yield under Pd catalysis
CNS-penetrant design / permeability screening
Higher predicted LogP and dipole moment
LogP and dipole moment in assay conditions
Parallel SAR library synthesis
Unique precursor to 5-amine for N-benzylation
Conversion to 5-amine and subsequent library generation
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